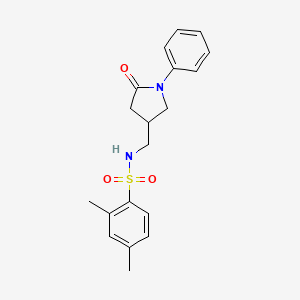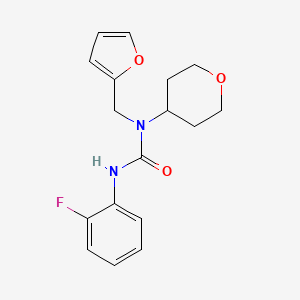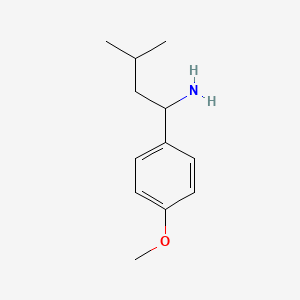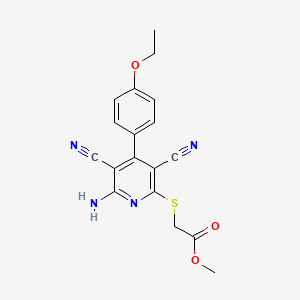![molecular formula C21H26N2O2S B2392160 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2177366-48-0](/img/structure/B2392160.png)
1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a derivative of urea and contains a combination of furan, thiophene, and adamantane moieties. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : The work by Abdelrazek et al. (2010) discusses the synthesis of novel pyridine and naphthyridine derivatives from furan- and thiophen-ethylidene malononitriles, showcasing the versatility of these compounds in creating complex molecules for potential applications in drug development and materials science (Abdelrazek et al., 2010).
Quantum Analysis of Noncovalent Interactions : El-Emam et al. (2020) have explored the nature of noncovalent interactions in adamantane-1,3,4-thiadiazole derivatives through crystallography and quantum theory, contributing to our understanding of molecular stability and interactions, which are crucial for designing more efficient molecules for specific scientific and industrial applications (El-Emam et al., 2020).
Advanced Materials Development : The synthesis and properties of N,N′-disubstituted ureas containing adamantane have been studied by Danilov et al. (2020), highlighting the potential of these compounds in developing new materials with unique physical and chemical properties (Danilov et al., 2020).
Biological and Pharmacological Applications
Anticancer and Antimicrobial Properties : Orzeszko et al. (2004) have synthesized adamantylated pyrimidines, which were found to possess significant anticancer and antimicrobial properties, suggesting their potential as therapeutic agents (Orzeszko et al., 2004).
Antimicrobial and Anti-Proliferative Activities : Al-Mutairi et al. (2019) reported on the synthesis of adamantane-1-yl derivatives with marked broad-spectrum antibacterial activities and significant anti-proliferative activity against tumor cell lines, demonstrating the applicability of these compounds in medical research and drug development (Al-Mutairi et al., 2019).
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-20(23-21-9-14-6-15(10-21)8-16(7-14)11-21)22-12-18(17-3-5-26-13-17)19-2-1-4-25-19/h1-5,13-16,18H,6-12H2,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKATZAJAMHSBLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CSC=C4)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)
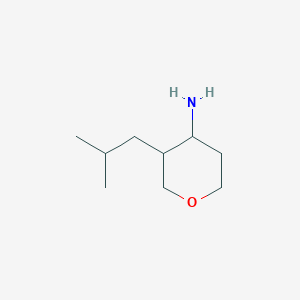
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)
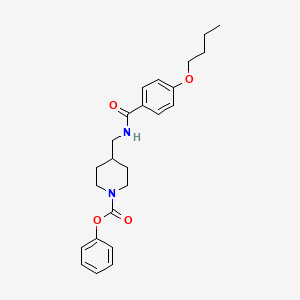


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)
![3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride](/img/structure/B2392093.png)
